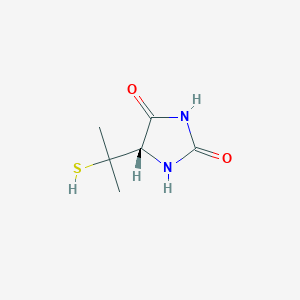

(5S)-5-(2-sulfanylpropan-2-yl)imidazolidine-2,4-dione

Description

(5S)-5-(2-Sulfanylpropan-2-yl)imidazolidine-2,4-dione is a chiral hydantoin derivative characterized by a 5-membered imidazolidine-2,4-dione core substituted at position 5 with a branched thiol-containing group (2-sulfanylpropan-2-yl). The (5S) stereochemistry confers specificity in molecular interactions, particularly in biological systems. The sulfanyl (-SH) group enhances reactivity through hydrogen bonding and redox activity, distinguishing it from non-thiolated analogs.

Properties

CAS No. |

77210-10-7 |

|---|---|

Molecular Formula |

C6H10N2O2S |

Molecular Weight |

174.22 g/mol |

IUPAC Name |

(5S)-5-(2-sulfanylpropan-2-yl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C6H10N2O2S/c1-6(2,11)3-4(9)8-5(10)7-3/h3,11H,1-2H3,(H2,7,8,9,10)/t3-/m0/s1 |

InChI Key |

BAYKBTQERKPUNW-VKHMYHEASA-N |

Isomeric SMILES |

CC(C)([C@@H]1C(=O)NC(=O)N1)S |

Canonical SMILES |

CC(C)(C1C(=O)NC(=O)N1)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or other chiral precursors.

Formation of Imidazolidine Ring: The imidazolidine ring can be formed through cyclization reactions involving the starting materials.

Introduction of Mercaptopropyl Group: The mercaptopropyl group is introduced through thiolation reactions, where a thiol group is added to the precursor molecule.

Industrial Production Methods

In industrial settings, the production of (S)-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione may involve:

Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The mercaptopropyl group can be oxidized to form disulfides or sulfoxides.

Reduction: The compound can be reduced to modify the imidazolidine ring or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Transition metal catalysts for specific reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptopropyl group may yield disulfides, while reduction of the imidazolidine ring may produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound (5S)-5-(2-sulfanylpropan-2-yl)imidazolidine-2,4-dione has a molecular formula of and a molecular weight of approximately 188.25 g/mol. The structure features an imidazolidine ring with two carbonyl groups and a sulfanyl group, contributing to its reactivity and biological activity.

Antioxidant Properties

Research indicates that compounds with imidazolidine structures can exhibit significant antioxidant activity. For instance, studies have shown that derivatives of imidazolidine diones can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . This property opens avenues for their use in formulations aimed at reducing oxidative damage in cells.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . These findings suggest that it could be further developed as a chemotherapeutic agent.

Drug Delivery Systems

The compound has been explored for its utility in drug delivery systems, particularly in targeting specific tissues through conjugation with other biomolecules. Its ability to form stable complexes with drugs enhances bioavailability and therapeutic efficacy . This application is particularly relevant in the context of targeted therapies for chronic diseases.

Enzyme Inhibition

The imidazolidine framework is known to interact with various enzymes. Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .

Protein Interaction Studies

Given its structural characteristics, this compound can serve as a useful probe in studying protein-ligand interactions. Research utilizing fluorescence spectroscopy has demonstrated its capacity to bind selectively to specific proteins, aiding in the understanding of protein functions and interactions within cellular environments .

Case Studies

Mechanism of Action

The mechanism of action of (S)-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

Pathways: It may influence specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Physicochemical Properties

- Solubility : The target compound’s thiol group enhances solubility in polar solvents compared to isopropyl analogs but less than hydroxylated derivatives (e.g., 2420-17-9) .

- Stability: Thiolated derivatives (e.g., 17125-13-2, 655249-41-5) are prone to oxidation, requiring inert storage, whereas sulfonyl or non-thiolated analogs (e.g., EP 1831199 derivatives) exhibit higher stability .

- Melting Points : Aromatic substituents (e.g., 2420-17-9) result in higher melting points (>260°C) due to crystalline packing, while branched aliphatic groups (e.g., isopropyl) reduce melting points .

Biological Activity

(5S)-5-(2-sulfanylpropan-2-yl)imidazolidine-2,4-dione, also known as 5-propan-2-ylideneimidazolidine-2,4-dione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₆H₈N₂O₂S

- Molecular Weight : 140.14 g/mol

- CAS Number : 7526-77-4

- Density : 1.211 g/cm³

- LogP : 0.77730

Antitumor Activity

Recent studies have shown that derivatives of imidazolidine-2,4-dione exhibit significant antitumor properties. For instance, a series of synthesized derivatives demonstrated inhibitory effects against anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are critical targets in cancer therapy. Among these derivatives, compound 8k showed superior growth inhibition in K562 and PC-3 cell lines compared to established lead compounds .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that imidazolidine derivatives possess potential against various pathogens. A study highlighted the synthesis of novel compounds based on the imidazolidine scaffold with promising antiplasmodial activity against malaria parasites . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions enhance biological efficacy.

The biological mechanisms underlying the activity of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in cellular proliferation and survival pathways.

- Modulation of Apoptotic Pathways : By targeting Bcl-2 proteins, it promotes apoptosis in cancer cells.

- Antioxidant Activity : The presence of sulfanyl groups contributes to its antioxidant properties, potentially protecting cells from oxidative stress.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.